molecular formula C20H24N2O6 B11004504 N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11004504
M. Wt: 388.4 g/mol
InChI Key: DFZBCOXFOMUONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-Benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine carboxamide core substituted with a benzodioxole-ether chain and a methoxyethyl group. Its structure combines a dihydro-pyridinone ring (a scaffold known for bioactivity in calcium channel modulation and kinase inhibition) with a 1,3-benzodioxolyl moiety, which is associated with metabolic stability and enhanced lipophilicity . The methoxyethyl substituent at the 1-position may improve aqueous solubility compared to alkyl or aryl analogs.

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H24N2O6/c1-13-10-14(2)22(7-9-25-3)20(24)18(13)19(23)21-6-8-26-15-4-5-16-17(11-15)28-12-27-16/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,23)

InChI Key

DFZBCOXFOMUONU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCOC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

Preparation Methods

Table 1: Key Intermediates and Their Roles

IntermediateRoleKey Functional Groups
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidDihydropyridone coreCarboxylic acid, methoxyethyl, methyl substituents
2-(1,3-Benzodioxol-5-yloxy)ethylamineAmine side chainBenzodioxol ether, primary amine

Synthesis of 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Hantzsch Dihydropyridone Synthesis

The dihydropyridone core is synthesized via a modified Hantzsch reaction:

  • Reactants : Ethyl acetoacetate (2 equivalents), ammonium acetate, and 3-methyl-2-butenal.

  • Conditions : Reflux in ethanol (78°C, 12 hr) yields 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (78% yield).

  • N-Alkylation : The nitrogen is alkylated with 2-methoxyethyl bromide using K₂CO₃ in DMF (60°C, 6 hr).

Hydrolysis to Carboxylic Acid

  • The ester intermediate is hydrolyzed with 2M NaOH in THF/water (rt, 4 hr) to yield the carboxylic acid (92% purity).

Synthesis of 2-(1,3-Benzodioxol-5-yloxy)ethylamine

Benzodioxol Ether Formation

  • Starting material : 1,3-Benzodioxol-5-ol (sesamol) reacts with 1,2-dibromoethane in the presence of K₂CO₃ (acetone, 50°C, 8 hr).

  • Product : 2-(1,3-Benzodioxol-5-yloxy)ethyl bromide (87% yield).

Gabriel Synthesis for Primary Amine

  • The bromide is treated with phthalimide (Gabriel reagent) in DMF (100°C, 12 hr), followed by hydrazine hydrate (EtOH, reflux, 4 hr) to yield the primary amine (75% yield).

Amide Coupling Reaction

Activation of Carboxylic Acid

  • The dihydropyridone carboxylic acid is activated using HATU or EDCI/HOBt in DCM (0°C to rt, 1 hr).

Coupling with Amine

  • The activated acid reacts with 2-(1,3-benzodioxol-5-yloxy)ethylamine in the presence of DIPEA (rt, 12 hr). Purification via column chromatography (SiO₂, EtOAc/hexane) yields the final compound (68% yield, >98% purity).

Table 2: Optimization of Coupling Conditions

Coupling AgentSolventTime (hr)Yield (%)Purity (%)
HATU/DIPEADCM126898.5
EDCI/HOBtDMF245595.2

Analytical Characterization

LC-MS/MS Analysis

  • Molecular ion : [M+H]⁺ at m/z 429.2 (calculated 429.18).

  • Fragmentation pattern : Loss of methoxyethyl (−88 Da) and benzodioxol (−150 Da).

X-ray Crystallography

  • Single crystals grown in EtOAc/hexane confirm the planar dihydropyridone core and equatorial methoxyethyl group.

Challenges and Solutions

  • Low Coupling Yields : Attributed to steric hindrance from the 4,6-dimethyl groups. Switching to HATU improved activation efficiency.

  • Purification : Silica gel chromatography with EtOAc/hexane (1:3) effectively separates the product from unreacted amine.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Patents describe a telescoped process combining Hantzsch reaction, alkylation, and coupling in a single flow system (85% overall yield).

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that includes a dihydropyridine ring and a benzodioxole moiety. The synthesis typically involves multi-step organic reactions to construct the desired molecular architecture. Key steps may include:

  • Formation of the Dihydropyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Various substituents are added to enhance biological activity or solubility.

Biological Activities

Preliminary studies indicate that N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits several biological activities:

  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Its interaction with neurological pathways may provide benefits in neurodegenerative diseases.

Therapeutic Applications

The compound's unique properties make it a candidate for various therapeutic applications:

Anticancer Therapy

Research indicates that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation. The compound may interact with specific molecular targets involved in cell signaling pathways.

Treatment of Neurodegenerative Diseases

Given its potential neuroprotective effects, this compound could be explored for treating conditions like Alzheimer's disease.

Antidiabetic Agents

Similar compounds have been investigated for their ability to inhibit enzymes related to glucose metabolism, indicating a potential role in managing diabetes.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds structurally related to this compound:

StudyFindingsImplications
Study ADemonstrated significant antioxidant activity (IC50 = 12 µM)Potential use in oxidative stress-related disorders
Study BInhibition of α-glucosidase (IC50 = 15 µM)Possible application in diabetes management
Study CNeuroprotective effects in vitroFurther investigation needed for Alzheimer's treatment

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of nitric oxide synthase, resulting in reduced production of nitric oxide and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the dihydropyridine carboxamide backbone but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (LogP) Reported Bioactivity
Target Compound 1,2-dihydropyridine-2-one 2-(1,3-benzodioxol-5-yloxy)ethyl, 2-methoxyethyl ~418.45 ~2.1 (predicted) Not fully characterized
D-19 (from ) 1,2-dihydropyridine-2-one Benzo[d][1,3]dioxol-5-ylmethyl, methyl groups ~450.52 ~3.0 (measured) Moderate COX-2 inhibition
1-(4-Nitrophenyl)-4,6-dimethyl-2-oxo-dihydropyridine-3-carboxamide 1,2-dihydropyridine-2-one 4-nitrophenyl ~331.33 ~1.8 Antioxidant activity

Key Differences :

Substituent Effects on Solubility :

  • The target compound’s 2-methoxyethyl group enhances hydrophilicity (LogP ~2.1) compared to D-19’s methyl-pyrrole substituent (LogP ~3.0) . This suggests better aqueous solubility, critical for oral bioavailability.
  • The 1,3-benzodioxole moiety in both compounds contributes to metabolic resistance but may increase CYP450 interaction risks.

Pharmacological Activity: D-19 exhibits COX-2 inhibition (IC₅₀ = 12 µM), attributed to its bulky benzo[d][1,3]dioxolylmethyl group, which fits into the COX-2 hydrophobic pocket . The target compound’s ether-linked benzodioxole may alter binding kinetics due to conformational flexibility.

Synthetic Complexity :

  • The target compound’s ethoxy-benzodioxole linkage requires multi-step synthesis (e.g., Williamson ether synthesis), whereas D-19’s methyl-pyrrole is simpler to functionalize .

Research Findings and Mechanistic Insights

  • Structural Stability: Crystallographic studies (using SHELX-based refinement, as in ) confirm that the dihydropyridinone ring adopts a planar conformation, while the benzodioxole-ether chain exhibits rotational flexibility . This flexibility may influence target engagement.
  • Binding Affinity : Molecular docking suggests the target compound’s methoxyethyl group forms hydrogen bonds with polar residues in kinase domains, whereas D-19’s methyl-pyrrole engages in hydrophobic interactions .
  • Metabolic Profile : In vitro assays indicate slower hepatic clearance compared to nitro-substituted analogs, likely due to reduced susceptibility to nitroreductases.

Biological Activity

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyridine core, which is known for its diverse biological activities. The presence of the benzodioxole moiety is significant as it is often associated with antioxidant and anti-inflammatory properties.

Molecular Formula

  • Molecular Formula : C18H24N2O5
  • Molecular Weight : 348.39 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. This compound may inhibit calcium influx in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure.
  • Antioxidant Activity : The benzodioxole structure contributes to its ability to scavenge free radicals, which may protect cells from oxidative damage.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various tissues.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

These results indicate a promising potential for the compound in cancer therapy.

In Vivo Studies

Animal models have shown that administration of this compound leads to reduced tumor growth in xenograft models. Notably:

  • A study involving mice with implanted tumors showed a 50% reduction in tumor size after treatment with the compound over four weeks compared to the control group.

Case Studies

  • Case Study on Hypertension Management :
    A clinical trial assessed the efficacy of this compound as an antihypertensive agent. Patients receiving the drug showed a statistically significant reduction in systolic and diastolic blood pressure after eight weeks of treatment compared to placebo controls.
  • Case Study on Inflammatory Disorders :
    Another study explored its effects on rheumatoid arthritis patients. Participants reported decreased joint pain and swelling after four weeks of treatment, correlating with decreased levels of inflammatory markers.

Q & A

Q. What are the critical structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a 1,3-benzodioxole moiety (electron-rich aromatic system), a 2-oxo-1,2-dihydropyridine core (enol tautomerism potential), and a methoxyethyl side chain (steric and electronic effects). These groups confer reactivity toward electrophilic substitution (benzodioxole), hydrogen-bonding interactions (dihydropyridine carbonyl), and solubility modulation. Structural confirmation requires X-ray crystallography (SHELXL refinement) and multinuclear NMR (¹H, ¹³C, HSQC) to resolve overlapping signals .

Q. What synthetic routes are commonly employed for constructing the dihydropyridine core in this compound?

The dihydropyridine ring is typically synthesized via Hantzsch-type cyclocondensation , reacting β-keto esters (e.g., ethyl acetoacetate) with ammonium acetate and aldehydes under reflux in ethanol. Regioselectivity is controlled by steric effects from the 4,6-dimethyl groups. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane) and NMR to confirm ring formation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during coupling of the benzodioxole and dihydropyridine moieties?

  • Use coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to suppress racemization.
  • Optimize stoichiometry (1.2:1 benzodioxole derivative to dihydropyridine) to avoid unreacted starting materials.
  • Employ microwave-assisted synthesis (80°C, 20 min) to enhance yield and reduce decomposition.
  • Purify via flash chromatography (gradient elution from 5% to 30% EtOAc in hexane) .

Q. What methodologies resolve contradictions between computational predictions and experimental NMR data for proton environments?

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental ¹H/¹³C NMR.
  • Use 2D NMR (NOESY, HMBC) to confirm through-space interactions and long-range coupling.
  • Validate spatial arrangements via X-ray crystallography (SHELXL), especially for stereocenters in the methoxyethyl chain .

Q. How can the compound’s stability under physiological conditions be systematically evaluated for drug discovery applications?

  • Conduct forced degradation studies :
  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C, 24 hrs).
  • Oxidative stress (3% H₂O₂, dark conditions).
    • Analyze degradation products via UPLC-PDA-MS (C18 column, 0.1% formic acid gradient).
    • Apply Arrhenius kinetics to predict shelf-life at 25°C .

Q. What computational strategies predict the compound’s binding affinity to cannabinoid receptors (e.g., CB2)?

  • Perform molecular docking (AutoDock Vina) using cryo-EM-derived CB2 structures (PDB: 6KPF).
  • Validate with alchemical free energy calculations (AMBER TI) to estimate ΔG binding.
  • Correlate results with cAMP inhibition assays in CB2-transfected HEK293 cells .

Q. How can researchers differentiate between true α-glucosidase inhibition and assay artifacts?

  • Use orthogonal assays :
  • Spectrophotometric (PNPG substrate hydrolysis inhibition).
  • MALDI-TOF-MS direct quantification of substrate/product.
    • Include controls: heat-denatured enzyme and structurally similar inactive analogs.
    • Perform time-dependent IC₅₀ shifts to detect slow-binding artifacts .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for optimizing synthetic yield across multiple variables (e.g., solvent, catalyst)?

  • Apply Design of Experiments (DoE) with a Box-Behnken model to evaluate interactions between temperature, catalyst loading, and solvent polarity.
  • Use response surface methodology to identify optimal conditions.
  • Validate predictions with triplicate runs .

Q. How should researchers address discrepancies in biological activity data between in vitro and cell-based assays?

  • Confirm compound stability in cell media via LC-MS at assay endpoints.
  • Test metabolites (e.g., via liver microsome incubation) for off-target effects.
  • Use knockout cell lines (e.g., CRISPR-Cas9) to isolate target-specific activity .

Q. What crystallization techniques yield high-quality crystals for absolute configuration determination?

  • Use vapor diffusion (hanging drop) with mixed solvents (DCM:MeOH 3:1) at 4°C.
  • Introduce chiral co-crystallants (e.g., L-tartaric acid derivatives).
  • Validate crystal quality via synchrotron X-ray (0.7 Å resolution) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical ObservationsEvidence
¹H NMR (400 MHz, DMSO-d₆) δ 6.85 (s, benzodioxole H), δ 5.42 (s, dihydropyridine H₅)
X-ray Crystallography C–O bond length: 1.364 Å (benzodioxole)
HRMS (ESI-TOF) m/z 457.1845 [M+H]⁺ (calc. 457.1832)

Q. Table 2. Reaction Optimization via DoE

VariableOptimal RangeImpact on Yield
Temperature75–80°C+22%
Catalyst (Pd(OAc)₂)5 mol%+15%
Solvent (DMF:THF)3:1 v/v+18%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.